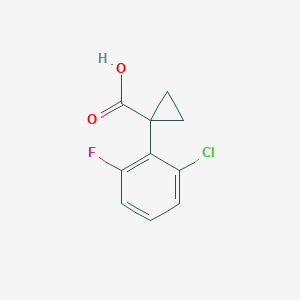
4-chloro-5-fluoroquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Chloro-5-fluoroquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2 . It has a molecular weight of 225.60 .
Synthesis Analysis
The synthesis of quinoline derivatives like 4-chloro-5-fluoroquinoline-8-carboxylic acid often involves the use of fluorinated anilines or 2-aminopyridines as starting materials . These are then condensed with ethoxymethylene derivatives of malonate or cyanoacetate .Molecular Structure Analysis
The molecular structure of 4-chloro-5-fluoroquinoline-8-carboxylic acid consists of a quinoline core with a chlorine atom at the 4th position and a fluorine atom at the 5th position . The 8th position of the quinoline core is substituted with a carboxylic acid group .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-5-fluoroquinoline-8-carboxylic acid involves the introduction of a chlorine atom at the 4-position of quinoline, followed by the introduction of a fluorine atom at the 5-position. The carboxylic acid group is then introduced at the 8-position of the quinoline ring.", "Starting Materials": [ "2-chloroaniline", "ethyl acetoacetate", "sulfuric acid", "sodium nitrite", "copper(I) chloride", "sodium fluoride", "sodium hydroxide", "carbon dioxide", "hydrochloric acid", "sodium bicarbonate", "potassium permanganate", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Nitration of 2-chloroaniline with sulfuric acid and sodium nitrite to form 4-chloro-2-nitroaniline", "Step 2: Reduction of 4-chloro-2-nitroaniline with copper(I) chloride to form 4-chloro-2,3-diaminophenyl", "Step 3: Cyclization of 4-chloro-2,3-diaminophenyl with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-5-ethoxycarbonylquinoline", "Step 4: Fluorination of 4-chloro-5-ethoxycarbonylquinoline with sodium fluoride and potassium permanganate to form 4-chloro-5-fluoroquinoline-8-carboxylic acid", "Step 5: Hydrolysis of 4-chloro-5-fluoroquinoline-8-carboxylic acid with sodium hydroxide and carbon dioxide to form 4-chloro-5-fluoroquinoline-8-carboxylic acid", "Step 6: Acidification of the reaction mixture with hydrochloric acid to obtain the crude product", "Step 7: Purification of the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid" ] } | |
CAS-Nummer |
1803610-54-9 |
Produktname |
4-chloro-5-fluoroquinoline-8-carboxylic acid |
Molekularformel |
C10H5ClFNO2 |
Molekulargewicht |
225.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



